N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Description
N-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 2. The imidazo[2,1-b]thiazole scaffold is linked via a methylene bridge to a thioacetamide moiety, which is further substituted with a 1-methyltetrazole-5-ylthio group.
The compound’s design leverages the bioisosteric replacement of oxygen/sulfur atoms and fluorine substitution to enhance metabolic stability and target binding. The 1-methyltetrazole group is a common pharmacophore in kinase inhibitors and antimicrobial agents, contributing to hydrogen bonding and π-π interactions with biological targets .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7OS2/c1-10-14(7-19-15(26)9-27-17-21-22-23-24(17)2)28-16-20-13(8-25(10)16)11-3-5-12(18)6-4-11/h3-6,8H,7,9H2,1-2H3,(H,19,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMJLSBJNTVXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CSC4=NN=NN4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates various functional groups, including thiazole and imidazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure is characterized by:
- A thiazole ring, which contributes to its biological activity.
- A fluorophenyl group that enhances lipophilicity and biological interactions.
- A tetrazole moiety, which is often linked to increased pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 9 | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induces apoptosis via Bcl-2 inhibition |
| Compound 10 | A549 (lung adenocarcinoma) | 1.98 ± 1.22 | Cell cycle arrest and apoptosis induction |
The presence of the thiazole ring in these compounds is critical for their cytotoxic activity, as evidenced by structure-activity relationship (SAR) studies that indicate specific substitutions enhance efficacy against cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or receptors, making it a candidate for further exploration in this area. Preliminary studies indicate that it may exhibit both antibacterial and antifungal activities due to its unique functional groups .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer types by inducing apoptosis and cell cycle arrest.
- Reactive Oxygen Species (ROS) Production : Compounds in this class may stimulate oxidative stress pathways, leading to increased ROS levels that can trigger apoptosis .
- Targeting Specific Signaling Pathways : The compound may interact with critical signaling pathways such as Notch-AKT, which are involved in cell survival and proliferation .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a structurally similar thiazole derivative on breast cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis through ROS-mediated pathways.
Case Study 2: Antimicrobial Testing
In another investigation, a related thiazole compound was tested against several bacterial strains, showing effective inhibition at low concentrations. This suggests that modifications in the thiazole structure can enhance antimicrobial potency.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Case Study 1 : A study demonstrated that derivatives of imidazo[2,1-b]thiazoles showed potent activity against murine leukemia cells, with IC50 values as low as 0.5 µM, suggesting strong potential for therapeutic applications in oncology .
- Case Study 2 : Another investigation highlighted the compound's efficacy against human breast adenocarcinoma (MCF7), where it displayed notable antiproliferative effects .
The mechanism of action appears to involve modulation of key signaling pathways associated with cell cycle regulation and apoptosis. This suggests that N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide may interfere with cancer cell survival mechanisms.
Antimicrobial Activity
The compound also shows promising antimicrobial properties.
- Case Study 3 : In vitro studies have indicated that related thiazole derivatives possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MICs) reported were notably low, indicating strong potential for therapeutic applications in infectious diseases .
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step organic reactions that create the desired imidazo[2,1-b]thiazole framework. Molecular modeling studies have been employed to predict the binding affinities and interaction modes with target proteins, enhancing our understanding of its biological activity .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest moderate solubility in organic solvents but limited water solubility, which could affect bioavailability. Toxicity assessments have indicated that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells, which is crucial for therapeutic development .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Imidazo[2,1-b]thiazole vs.
- Fluorophenyl vs. Phenyl Substitution: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability relative to non-fluorinated analogues (e.g., compound 4c) .
- Tetrazole-Thioacetamide Linkage : The 1-methyltetrazole-thioacetamide moiety is shared with compound 4c, suggesting a conserved role in apoptosis induction and kinase interaction .
Pharmacological Activity Comparison
Anticancer Activity
- Target Compound : Apoptosis induction was observed, though specific IC₅₀ values remain unreported. Structural similarity to compound 4c suggests comparable mechanisms .
- Compound 4c: Demonstrated selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) with minimal toxicity to NIH/3T3 normal cells (IC₅₀ > 1000 µM) .
- Thiazole Derivatives (7b, 11) : Exhibited potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL), highlighting the impact of thiadiazole and triazole substituents on potency .
Antimicrobial Activity
- Compounds 4a-k : Varied aryl substitutions led to moderate antibacterial and antifungal activities, with potency dependent on electronic and steric effects of the aryl group .
- Target Compound : The 4-fluorophenyl and tetrazole groups may improve penetration into bacterial membranes, though specific data are lacking .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 4-fluorophenyl derivatives with thiazole precursors to form the imidazo[2,1-b]thiazole core. For example, cyclization of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole intermediates under acidic conditions (e.g., acetic acid) at 80–100°C .
- Step 2: Introduction of the tetrazole-thioacetamide moiety via nucleophilic substitution. React the thiol group of 1-methyl-1H-tetrazole-5-thiol with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) using triethylamine as a base .
- Optimization Tips:
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Employ microwave-assisted synthesis for faster cyclization steps (reduces reaction time by 50–70%) .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), imidazothiazole methyl (δ 2.5–3.0 ppm), and tetrazole protons (δ 3.8–4.2 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the acetamide chain .
- IR Spectroscopy: Confirm the presence of thioacetamide (C=S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .
- X-ray Crystallography: Resolve the 3D structure using SHELX software for crystallographic refinement. Key parameters include bond angles between the imidazothiazole and tetrazole rings .
Advanced: How can computational modeling predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on the tetrazole-thioacetamide moiety’s hydrogen bonding with active-site residues (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize analogs .
- QSAR Models: Train models with descriptors like logP, polar surface area, and electron-withdrawing effects of the fluorophenyl group to predict IC₅₀ values .
Advanced: How to resolve contradictory biological activity data across different assay conditions?
Methodological Answer:
- Assay Validation: Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out false positives .
- Buffer Optimization: Test activity in varying pH (6.5–7.5) and ionic strength to identify conditions mimicking physiological environments.
- Metabolite Screening: Use LC-MS to detect degradation products in cell-based assays that may interfere with activity .
Advanced: How to design SAR studies for the tetrazole-thioacetamide moiety?
Methodological Answer:
- Analog Synthesis: Replace the tetrazole ring with triazoles or oxadiazoles to assess sulfur’s role. Vary methyl groups on the tetrazole to study steric effects .
- Biological Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and measure IC₅₀ shifts. Correlate activity with electronic properties (Hammett constants) of substituents .
- Crystallographic Analysis: Compare ligand-enzyme co-crystal structures to map interactions of modified moieties .
Basic: What parameters are critical for scaling up synthesis?
Methodological Answer:
- Solvent Selection: Replace DMF with cheaper alternatives (e.g., acetonitrile) for large-scale reactions, ensuring compatibility with intermediates .
- Catalyst Loading: Optimize triethylamine concentrations (5–10 mol%) to avoid excessive foaming in stirred-tank reactors.
- Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
Advanced: What models evaluate pharmacokinetic properties?
Methodological Answer:
- In Vitro: Use Caco-2 cell monolayers to assess intestinal permeability. Measure P-gp efflux ratios to predict bioavailability .
- In Vivo: Conduct PK studies in rodent models with LC-MS/MS quantification. Focus on half-life extension via prodrug strategies (e.g., esterification of acetamide) .
Basic: How to identify degradation products under stability testing?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂).
- HPLC-MS Analysis: Use a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation peaks. Identify hydrolyzed acetamide or oxidized thioether products .
Advanced: What crystallographic approaches resolve the 3D structure?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å) on small crystals.
- Refinement: Apply SHELXL for anisotropic displacement parameters. Constrain fluorophenyl and tetrazole rings using AFIX commands .
- Validation: Check geometric outliers (e.g., bond lengths) with PLATON and CCDC Mercury .
Advanced: How to investigate synergistic effects with existing therapeutics?
Methodological Answer:
- Combinatorial Screening: Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant bacterial strains .
- Pathway Analysis: Perform RNA-seq on treated cells to identify upregulated/downregulated genes (e.g., apoptosis markers) when combined with cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
